

A Comparative Analysis of CNX-774 and Acalabrutinib in Cancer Cell Lines

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Compound of Interest		
Compound Name:	CNX-774	
Cat. No.:	B15577215	Get Quote

In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of B-cell malignancies. This guide provides a detailed comparison of two such inhibitors, **CNX-774** and acalabrutinib, focusing on their effects on cancer cells, supported by experimental data. While both molecules were developed as BTK inhibitors, recent research has unveiled a distinct and significant mechanism of action for **CNX-774**, particularly in the context of pancreatic cancer.

Acalabrutinib, a second-generation BTK inhibitor, is a well-established therapeutic agent approved for the treatment of various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] It acts as a highly selective, potent, and covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway essential for the survival and proliferation of malignant B-cells.[1][3][4] By binding to the cysteine 481 residue in the BTK active site, acalabrutinib effectively blocks downstream signaling, leading to decreased proliferation and induction of apoptosis in cancer cells.[3][4]

CNX-774 is also an orally active, irreversible, and selective BTK inhibitor that targets the same Cysteine 481 residue.[5] However, a pivotal discovery has highlighted its role as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a mechanism independent of its BTK inhibitory activity.[6][7] This dual functionality has shown significant promise in overcoming resistance to dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer cells.[6] [7][8]



This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols related to both **CNX-774** and acalabrutinib, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding their distinct and overlapping roles in cancer therapy.

Quantitative Data Comparison

The following tables summarize the available quantitative data for **CNX-774** and acalabrutinib, providing a snapshot of their potency and selectivity.

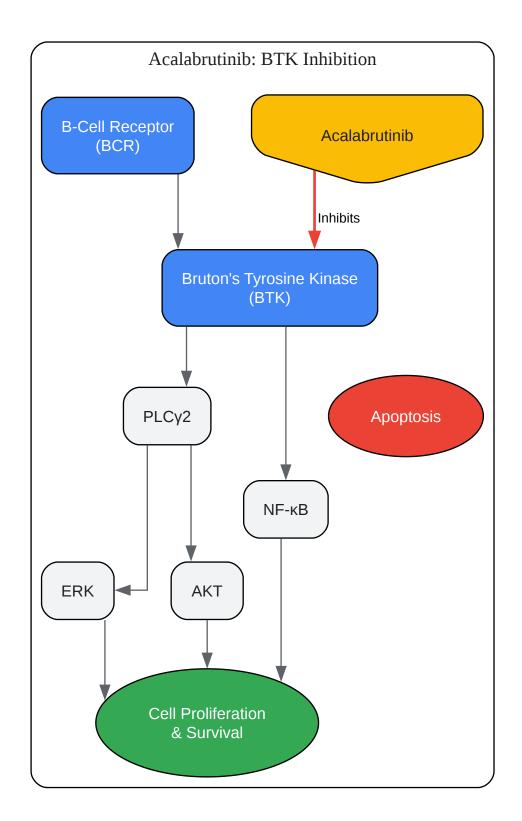
Inhibitor	Target	IC50	Cell Line	Assay Type
CNX-774	ВТК	< 1 nM[5][9]	-	Covalent Modification
ВТК	1-10 nM[5]	Ramos	Btk activity	
Acalabrutinib	ВТК	3 nM[10]	-	Human whole- blood CD69 B cell activation assay
втк	-	Primary human CLL cells	Inhibition of tyrosine phosphorylation of downstream targets	

Table 1: Inhibitory Concentration (IC50) Values

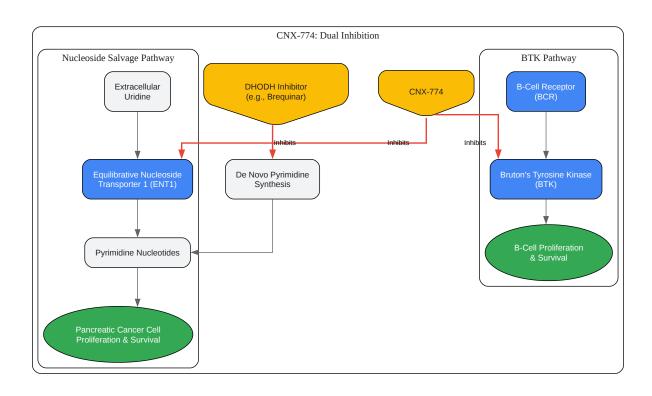
Mechanism of Action: A Tale of Two Targets

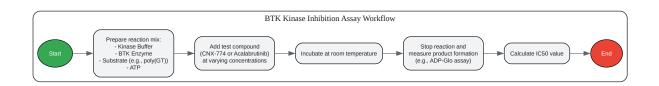
While both **CNX-774** and acalabrutinib were designed to inhibit BTK, their broader mechanisms of action in cancer cells diverge significantly, as illustrated in the signaling pathways below.













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